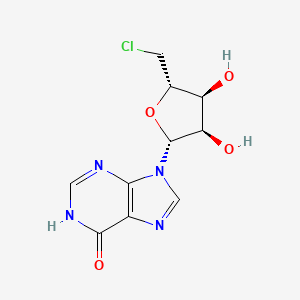

5'-Chloro-5'-deoxyinosine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAFNILTVCXJKT-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478647 | |

| Record name | 5'-CHLORO-5'-DEOXYINOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21017-05-0 | |

| Record name | 5'-CHLORO-5'-DEOXYINOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 5 Chloro 5 Deoxyinosine

De Novo Synthetic Approaches to 5'-Chloro-5'-deoxyinosine

De novo synthesis of this compound primarily involves the chemical modification of readily available nucleoside precursors. These methods focus on the selective replacement of the 5'-hydroxyl group with a chlorine atom.

Precursor Selection and Chemical Transformations of Inosine (B1671953) and 2'-Deoxyinosine (B131508)

The most common precursors for the synthesis of this compound are inosine and its deoxy variant, 2'-deoxyinosine. researchgate.net The selection between these two depends on the desired final product, specifically whether a hydroxyl group is required at the 2'-position of the ribose sugar.

The chemical transformation typically begins with the protection of the 2'- and 3'-hydroxyl groups of the ribose moiety to prevent unwanted side reactions. This is often achieved by creating a cyclic intermediate. For instance, treatment of inosine with thionyl chloride and pyridine (B92270) in acetonitrile (B52724) can form a 2',3'-O-sulfinyl intermediate. google.com This protecting group can then be removed under specific conditions to yield the desired 5'-chloro derivative.

Regioselective Chlorination Methodologies at the 5'-Position

Achieving regioselectivity at the 5'-position is paramount in the synthesis of this compound. The primary hydroxyl group at the 5'-position is the most reactive and least sterically hindered, making it the preferred site for nucleophilic substitution. umich.edu

Various chlorinating agents are employed to replace the 5'-hydroxyl group with a chlorine atom. Common reagents include thionyl chloride (SOCl₂), often in the presence of a base like pyridine. google.com Other methods may utilize triphenylphosphine (B44618) and hexachloroethane. google.com The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and selectivity. For example, a common procedure involves reacting inosine with thionyl chloride and pyridine in acetonitrile at a controlled temperature. google.com

Table 1: Common Reagents for 5'-Chlorination of Nucleosides

| Reagent | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) / Pyridine | Acetonitrile, controlled temperature (e.g., 0°C to ambient) | google.com |

| Triphenylphosphine / Hexachloroethane | One-pot synthesis | google.com |

| N-chlorosuccinimide (NCS) | Ionic liquid medium | thieme-connect.com |

| Acyl chlorides / DMF / MCPBA | Moderate yields | thieme-connect.com |

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, often providing higher selectivity and milder reaction conditions. These approaches leverage the specificity of enzymes to catalyze key steps in the synthetic pathway.

Exploration of Halogenase Enzymes for Nucleoside Chlorination

Nature has evolved a diverse array of halogenase enzymes that can regioselectively install halogen atoms onto various molecules. tandfonline.comresearchgate.net While the direct enzymatic chlorination of inosine at the 5'-position to produce this compound is not as extensively documented as for its adenosine (B11128) counterpart, the principles from analogous systems provide a strong foundation for exploration.

For example, the S-adenosyl-L-methionine (SAM)-dependent chlorinase, SalL, from the marine bacterium Salinispora tropica, catalyzes the chlorination of SAM to form 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA). rsc.orgcaymanchem.com This enzyme shows a strong preference for chlorination. rsc.org The structural and functional understanding of such nucleophilic halogenases can guide the engineering of existing enzymes or the discovery of new ones with activity towards inosine or its derivatives. rsc.org

Another class of enzymes, the nonheme iron- and α-ketoglutarate-dependent halogenases (NHFeHals), have demonstrated the ability to chlorinate nucleotide substrates. nih.gov For instance, the halogenase AdeV can catalyze the chlorination of 2'-deoxyadenosine-5'-monophosphate. nih.gov While this particular enzyme acts on the 2'-position, it highlights the potential of this enzyme class for nucleotide halogenation. nih.govnih.gov Research into the substrate specificity of these enzymes could lead to variants capable of 5'-chlorination of inosine-based substrates. researchgate.netnih.gov

Synthesis of Labeled this compound for Research Applications

The synthesis of isotopically labeled versions of this compound is crucial for various research applications, including metabolic studies and as mechanistic probes. For instance, the synthesis of [1-¹⁵N]-labeled 2'-deoxyinosine has been reported, which could serve as a precursor for producing ¹⁵N-labeled this compound. acs.org

Radiolabeling with isotopes like ¹⁸F for use in positron emission tomography (PET) has been demonstrated for related nucleosides. Although not specific to this compound, the strategies employed, such as enzymatic cascades coupling fluorinases with nucleoside phosphorylases, could be adapted for the synthesis of radiolabeled 5'-chloro-5'-deoxynucleosides. researchgate.net

Design and Synthesis of this compound Analogs

The strategic design and synthesis of analogs of this compound are driven by the need to create specific molecular tools for biochemical and pharmacological research. Modifications to this parent compound are typically focused on two primary regions: the ribose sugar moiety and the hypoxanthine (B114508) purine (B94841) base. These alterations allow for the fine-tuning of the molecule's properties to investigate biological processes or to develop probes for identifying and studying specific protein targets.

Modifications on the Sugar Moiety for Research Purposes

The primary modification on the sugar moiety of inosine to yield the parent compound of this class is the replacement of the 5'-hydroxyl group with a chlorine atom. This alteration is significant as it blocks the primary site of phosphorylation, rendering the nucleoside analog resistant to metabolic activation by kinases. This chemical stability is a desirable feature for certain research applications, including its use as a precursor in the synthesis of other stable analogs.

A common and efficient method for this transformation involves treating inosine with a chlorinating agent like thionyl chloride (SOCl₂). To prevent unwanted side reactions with the hydroxyl groups at the 2' and 3' positions of the ribose sugar, they are often protected prior to chlorination. A one-pot procedure has been developed for the synthesis of 2',3'-bis-O-(tert-butyldimethylsilyl)-5'-chloro-5'-deoxyinosine. researchgate.net This method involves the protection of the sugar hydroxyls followed by chlorination. researchgate.net The success of this reaction can be highly dependent on the quality of the thionyl chloride, leading researchers to investigate more reproducible methods, such as those utilizing microwave assistance. researchgate.net

An alternative approach involves the creation of a cyclic intermediate. For the closely related nucleoside adenosine, reaction with thionyl chloride and pyridine in acetonitrile at low temperatures (0°C to -8°C) forms a 5'-chloro-5'-deoxy-2',3'-O-sulfinyl intermediate. google.com This intermediate can then be deprotected using aqueous methanolic ammonia (B1221849) to yield the final 5'-chloro-5'-deoxynucleoside. google.com This strategy is also applicable to the synthesis of this compound.

Further modifications to the sugar ring, beyond the 5'-chloro substitution, have been explored to create nucleoside analogs with novel conformations and properties. For instance, syntheses have been developed where the ribose ring is replaced entirely by other heterocyclic systems, such as a 1-oxa-4-thiacyclohexane ring. cdnsciencepub.com These syntheses can start from naturally occurring nucleosides like inosine, which provides a versatile template for further chemical alterations. cdnsciencepub.com

| Starting Material | Key Reagents | Product | Research Purpose | Reference |

| Inosine | 1. tert-Butyldimethylsilyl chloride (TBSCl), imidazole2. Thionyl chloride (SOCl₂) | 2',3'-bis-O-(tertbutyldimethylsilyl)-5'-chloro-5'-deoxyinosine | Intermediate for further derivatization | researchgate.net |

| Adenosine (analogous) | 1. Thionyl chloride (SOCl₂), pyridine2. Aqueous methanolic ammonia | 5'-chloro-5'-deoxyadenosine | Stable nucleoside analog | google.com |

| Inosine | Multi-step synthesis involving periodate (B1199274) oxidation | 1-oxa-4-thiacyclohexane nucleoside analogs | Creation of analogs with modified sugar ring scaffolds | cdnsciencepub.com |

Derivatization of the Purine Base for Probe Development

Chemical probes are indispensable small-molecule tools used to study the function of proteins and validate them as therapeutic targets in cells and organisms. snv63.rursc.orgnih.gov Derivatization of the purine base of this compound is a key strategy for developing such probes. The hypoxanthine base of inosine is a versatile scaffold that can be readily modified. cdnsciencepub.com

A crucial intermediate for this purpose is a 6-chloropurine (B14466) derivative. The hypoxanthine moiety of this compound or its protected precursors can be converted to a 6-chloropurine ribonucleoside. This is a pivotal step because the chlorine atom at the 6-position is an excellent leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups at this position.

For example, starting from 2',3',5'-tris-O-(tert-butyldimethylsilyl)inosine, a four-step synthesis can yield various N⁶-substituted 5'-modified adenosines. researchgate.net The process involves converting the inosine to a 6-chloro intermediate, which is then reacted with various amines to create a library of N⁶-substituted adenosine analogs. researchgate.net This same principle applies to the 5'-chloro-inosine backbone, allowing for the synthesis of analogs that combine both the sugar modification and a derivatized purine base. These derivatives can be designed as specific inhibitors, fluorescent probes, or affinity-based probes to study purine-binding proteins.

The development of such probes is essential for exploring biological pathways, such as purine metabolism and recycling, and for identifying the roles of specific enzymes or receptors in disease states. snv63.ruscience.gov By attaching reporter groups like fluorophores or biotin (B1667282) to the purine base, these derivatized analogs can be used to visualize, isolate, and identify their cellular binding partners.

| Parent Compound | Modification Strategy | Functional Group Introduced | Purpose of Derivatization | Reference |

| This compound (or protected form) | Conversion to 6-chloropurine derivative, followed by nucleophilic substitution | Amines, thiols, etc. | To create a library of analogs for screening (e.g., enzyme inhibitors) | researchgate.netcdnsciencepub.com |

| 6-chloropurine ribonucleoside | Nucleophilic substitution with various amines | Substituted amino groups at N⁶ | Synthesis of N⁶-substituted adenosine analogs for biological testing | researchgate.net |

| Purine scaffold | Attachment of reporter groups (e.g., fluorophores, biotin) | Reporter tags | Development of chemical probes for target identification and validation | snv63.rursc.org |

Biochemical Pathways and Enzymatic Interactions of 5 Chloro 5 Deoxyinosine

Investigations into Nucleoside Metabolism and Salvage Pathways

The metabolism of nucleosides is a critical cellular process involving a series of salvage pathways that allow cells to recycle nucleobases and nucleosides resulting from the degradation of DNA and RNA. The compound 5'-Chloro-5'-deoxyinosine, as a synthetic analog of naturally occurring nucleosides, interacts with several enzymes within these pathways, providing valuable insights into their function and specificity.

Purine (B94841) Nucleoside Phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of the N-glycosidic bond of purine ribonucleosides and deoxyribonucleosides to yield the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. ebi.ac.uk The substrate specificity of these enzymes is crucial for maintaining the cellular pool of purines.

PNPs are broadly categorized into two families: homotrimeric enzymes, typically found in mammals, which are specific for 6-oxopurines like inosine (B1671953) and guanosine, and homohexameric enzymes, common in prokaryotes, which exhibit a broader specificity that includes 6-aminopurines such as adenosine (B11128). ebi.ac.ukresearchgate.net

Studies on various organisms have revealed differences in PNP specificity, which is relevant for understanding the potential interactions with deoxyinosine derivatives like this compound. For instance, the PNP from the protozoan parasite Trypanosoma brucei brucei demonstrates a broader substrate range than its mammalian counterpart, as it can phosphorolyze 2'-deoxyadenosine and other deoxyadenosine derivatives. nih.gov Similarly, an adenine (B156593) nucleoside phosphorylase (ANP) identified in Schistosoma mansoni is specific for adenosine and its analogs, including those modified at the pentose moiety, such as 5'-deoxy-5'-methylthioadenosine. nih.gov These findings suggest that the specificity of PNPs is not absolute and can accommodate modifications on the ribose ring, indicating that this compound could potentially serve as a substrate for certain PNPs, particularly those from non-mammalian sources with more permissive active sites.

Cytosolic 5'-nucleotidases (cNs) are enzymes that play a dual role in nucleoside metabolism. rsc.org Their primary function is the hydrolysis of 5'-monophosphates to their corresponding nucleosides. rsc.org However, these enzymes also possess phosphotransferase activity, enabling them to catalyze the transfer of a phosphate (B84403) group from a nucleotide donor to a nucleoside acceptor. nih.govmdpi.com This latter function is significant in the activation of various purine nucleoside analogs used in therapeutic applications. nih.gov

Research has shown that cytosolic 5'-nucleotidase can phosphorylate a range of nucleosides and their analogs. The efficiency of this phosphorylation is dependent on the structure of the nucleoside. Studies have established a hierarchy of substrate suitability, with inosine and 2'-deoxyinosine (B131508) being among the most efficient phosphate acceptors. nih.gov The structural requirements for a nucleoside to be a substrate for the phosphotransferase activity include the presence of a purine ring and an electronegative group in the 6-position of the purine base. nih.gov Given that this compound possesses both a purine (hypoxanthine) base and a modified deoxyribose sugar, it is a plausible candidate for interaction with cytosolic 5'-nucleotidases.

Table 1: Substrate Efficiency in Phosphorylation by Cytosolic 5'-Nucleotidase This interactive table outlines the relative efficiency of various nucleosides and their analogs as phosphate acceptors in the phosphotransferase reaction catalyzed by cytosolic 5'-nucleotidase.

| Substrate | Relative Phosphorylation Efficiency |

|---|---|

| Inosine | High |

| 2'-Deoxyinosine | High |

| 2',3'-Dideoxyinosine | Moderate |

| 6-Chloropurineriboside | Moderate |

| Adenosine | Lower |

The phosphotransferase activity is associated with a cytosolic 5'-nucleotidase that acts on IMP and deoxyIMP, with IMP, deoxyIMP, GMP, and deoxyGMP being the most effective phosphate donors. nih.gov

Deamination is a critical reaction in purine metabolism, often catalyzed by specific deaminases. A key example is the enzymatic conversion of 5'-deoxyadenosine (B1664650) to 5'-deoxyinosine, a reaction catalyzed by the enzyme 5'-deoxyadenosine deaminase (also known as DadD). wikipedia.org This enzyme plays a role in the salvage pathway of 5'-deoxyadenosine, converting it to 5'-deoxyinosine with ammonia (B1221849) as a byproduct. wikipedia.org

The relevance of this process to this compound is highlighted by studies on other halogenated nucleoside analogs. For instance, in cell-free extracts of Streptomyces cattleya, a purine deaminase has been shown to convert 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) into 5'-fluoro-5'-deoxyinosine (5'-FDI). nih.gov This demonstrates that the enzymatic machinery for deaminating 5'-deoxyadenosine analogs is present in biological systems. This suggests that a corresponding 5'-Chloro-5'-deoxyadenosine (B559659) analog could similarly be converted to this compound through the action of a deaminase. The deamination of adenine to hypoxanthine (B114508) results in the formation of deoxyinosine in DNA and inosine in RNA. researchgate.net

Exploration of Enzyme Inhibition Mechanisms

Nucleoside analogs can act as enzyme inhibitors, disrupting cellular processes by competing with natural substrates. The study of these inhibition mechanisms, particularly for analogs like 5'-chloro-5'-deoxyadenosine, provides a framework for understanding the potential inhibitory activities of this compound.

ATP-dependent kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates. ATP-competitive inhibitors function by binding to the ATP-binding site on the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation reaction. rsc.org These inhibitors often mimic the structure of ATP. rsc.orgnih.gov

Studies on the related analog, 5'-chloro-5'-deoxyadenosine, have demonstrated its capacity to inhibit ATP-dependent kinases. Research on rat heart extracts showed that 5'-chloro-5'-deoxyadenosine inhibited the phosphorylation of cardiac troponin I (cTnI), a 29 kD protein, by both endogenous protein kinases and the catalytic subunit of cAMP-dependent protein kinase. nih.gov The inhibition was significant, with a 50% reduction in phosphorylation observed at a concentration of approximately 50 µM for both 5'-chloro-5'-deoxyadenosine and adenosine. nih.gov This competitive inhibition mechanism suggests that analogs with a modified ribose moiety can effectively block the active site of kinases.

The inhibitory effects of nucleoside analogs extend beyond single enzymes to modulate broader cellular signaling pathways that are dependent on phosphorylation events. The analog 5'-chloro-5'-deoxyadenosine has been shown to affect the phosphorylation of both proteins and lipids involved in signaling.

In calf aorta smooth muscle, both adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of two key substrates: the myosin light chain and phosphatidylinositol. nih.gov The phosphorylation of phosphatidylinositol was inhibited at lower concentrations of the nucleosides than that of the myosin light chain. nih.gov These inhibitory effects are consistent with the physiological action of adenosine as a vasodilator, as both myosin light chain phosphorylation and phosphatidylinositol turnover are correlated with smooth muscle contraction. nih.gov

Table 2: Effects of 5'-Chloro-5'-deoxyadenosine on Cellular Phosphorylation This interactive table summarizes the observed inhibitory effects of the related analog, 5'-chloro-5'-deoxyadenosine, on key cellular phosphorylation events.

| Target Substrate | Biological System | Observed Effect |

|---|---|---|

| Cardiac Troponin I | Rat Heart Myofibrils | Inhibition of phosphorylation by endogenous and cAMP-dependent protein kinase. nih.gov |

| Phosphatidylinositol | Calf Aorta Smooth Muscle | Inhibition of phosphorylation. nih.gov |

Characterization of Structural Determinants for Enzymatic Recognition

The enzymatic recognition of this compound is governed by its distinct structural features, which allow it to interact with the active sites of specific enzymes. As a nucleoside analog, its structure comprises a hypoxanthine base, a deoxyribose sugar, and a chlorine atom at the 5' position. Its metabolic processing is often linked to its adenosine precursor, 5'-Chloro-5'-deoxyadenosine, which is converted to the inosine form by deaminases. Consequently, the enzymes that recognize this compound can be broadly categorized into those that act on its precursor and those that act on the inosine molecule itself.

Key structural determinants for recognition include the nature of the purine base (adenine vs. hypoxanthine), the presence and orientation of hydroxyl groups on the ribose ring, and the identity of the substituent at the 5' position. For instance, studies on S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme that interacts with adenosine analogs, reveal that the 3'-hydroxyl group is critical for proper substrate binding. Analogs lacking this group are only weak competitive inhibitors, indicating that this hydroxyl group is a primary recognition element for the enzyme. fiu.edu

Similarly, in the biosynthesis of certain natural products, the chloro-deoxyribose moiety is specifically recognized. The enzyme 5-chloro-5-deoxy-d-ribose 1-dehydrogenase (SalM), involved in the biosynthesis of chloroethylmalonyl-CoA, prefers 5-chloro-5-deoxy-d-ribose as its substrate over other sugars. The presence of the C5 carbon and the attached chloride atom are crucial for favorable binding interactions within the SalM active site. nih.gov

Once converted to this compound, the molecule is a substrate for enzymes like purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of (deoxy)inosine to hypoxanthine and (deoxy)ribose-1-phosphate. reactome.orgwikipedia.org The enzyme's active site is tailored to recognize the hypoxanthine base and the ribose sugar, allowing it to process a range of inosine and guanosine nucleosides. ebi.ac.ukatlasgeneticsoncology.org

Molecular Interactions at Enzyme Active Sites

The specific recognition of this compound and its related compounds by enzymes is mediated by a network of precise molecular interactions within the enzyme's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and coordination with metal ions, ensure substrate specificity and facilitate catalysis.

For enzymes that act on the adenosine precursor, such as S-adenosyl-L-homocysteine hydrolase (SAHH) , the binding mechanism is well-studied. The catalytic process involves the oxidation of the substrate's 3'-hydroxyl group by a tightly bound NAD+ cofactor. nih.govnih.gov This initial step is essential, and substrate analogs lacking the 3'-OH group fail to bind effectively, highlighting the importance of hydrogen bonding and proper orientation at this position. fiu.edu In another class of enzymes, the halogenases, the active site is structured to accommodate a specific halide ion. In the chlorinase enzyme SalL, which produces 5'-chloro-5'-deoxyadenosine, the halide-binding pocket features a glycine residue (Gly131). This contrasts with the homologous fluorinase enzyme, which has a larger serine residue (Ser158) that forms crucial hydrogen bonds with the smaller fluoride ion, thus determining the enzyme's halide specificity.

For enzymes that directly process this compound, Purine Nucleoside Phosphorylase (PNP) provides a clear example of active site interactions. The PNP active site has distinct regions for binding the hypoxanthine base, the ribose moiety, and the phosphate co-substrate. Specific amino acid residues are responsible for these interactions. For example, residues stabilize the purine base through hydrogen bonding and are thought to determine substrate specificity between inosine and guanosine. ebi.ac.uk Other residues form hydrogen bonds with the ribose ring to stabilize it during the transition state, while a catalytic triad, often involving a histidine like His86, activates the phosphate nucleophile for attack on the ribose. ebi.ac.uk

| Enzyme | Ligand/Substrate Class | Key Active Site Residues/Features | Primary Molecular Interactions |

|---|---|---|---|

| S-adenosyl-L-homocysteine hydrolase (SAHH) | Adenosine Analogs | NAD+ cofactor, residues interacting with 3'-OH | Hydrogen bonding with the 3'-hydroxyl group; NAD+ mediated oxidation. nih.govnih.gov |

| Chlorinase (SalL) | S-adenosyl-L-methionine, Chloride | Gly131 in halide-binding pocket | Shape complementarity for the larger chloride ion. |

| Purine Nucleoside Phosphorylase (PNP) | Inosine/Deoxyinosine | His86, residues for base and ribose binding | Hydrogen bonds with purine base and ribose; activation of phosphate by catalytic triad. ebi.ac.uk |

| 5-chloro-5-deoxy-d-ribose 1-dehydrogenase (SalM) | 5-chloro-5-deoxy-d-ribose | Binding pocket for C5-Cl extension | Favorable binding interactions with the C5 carbon and attached chloride. nih.gov |

Conformational Changes Induced by this compound Binding

The binding of a substrate or inhibitor to an enzyme's active site is not a simple lock-and-key process but often involves dynamic structural changes in the enzyme, a concept known as "induced fit". wordpress.com These conformational changes are essential for properly positioning the substrate for catalysis and for shielding the reaction from the solvent. nih.govpurdue.edu

Enzymes that metabolize 5'-chloro-deoxynucleosides and their analogs, such as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN or SAHH) , exhibit significant ligand-induced conformational changes. researchgate.net Crystallographic studies of MTAN have captured the enzyme in both an "open" apo form and a "closed" ligand-bound form. Upon binding of a substrate or inhibitor, domains of the enzyme move closer to the active site. researchgate.netdrugbank.com This movement closes a channel, sequesters the active site, and brings catalytic residues into their correct orientation. For example, the movement of helix α6 and the ordering of a nearby loop region are direct consequences of ligand binding in the active site. researchgate.net

This open-to-closed transition is a common theme in nucleoside-processing enzymes. In E. coli PNP, substrate binding is proposed to induce a conformational change in a C-terminal helix, which then closes the entrance to the active site to facilitate catalysis. researchgate.net These structural rearrangements ensure that the catalytic machinery is only fully assembled after the correct substrate has been bound, contributing to the enzyme's specificity and efficiency. The energy from the favorable binding interactions between the enzyme and the substrate, such as this compound, drives these energetically demanding conformational transitions. purdue.edu

| Enzyme | Observed Conformational Change | Functional Consequence |

|---|---|---|

| 5'-methylthioadenosine/ S-adenosylhomocysteine nucleosidase (MTAN) | Transition from "open" (apo) to "closed" (ligand-bound) state. Movement of helices and loops toward the active site. researchgate.netdrugbank.com | Sequesters the active site from solvent; correctly positions catalytic residues; enhances substrate specificity. |

| Purine Nucleoside Phosphorylase (PNP) | Movement of a C-terminal helix upon substrate binding. researchgate.net | Closes the entrance to the active site to facilitate the chemical reaction. |

| General Enzymes (Induced Fit Model) | Subtle side-chain movements to large-scale domain shifts. wordpress.com | Optimizes active site geometry for transition state stabilization and catalysis. purdue.edu |

Molecular Mechanism Studies and Cellular Effects in Research Models

Analysis of Intracellular Processing and Metabolic Fate

Detailed studies on the intracellular processing and metabolic fate of 5'-Chloro-5'-deoxyinosine have not been identified in the current body of scientific literature. The following subsections represent key areas where research would be necessary to understand its biological activity.

Studies on Cellular Uptake and Intracellular Distribution

No specific studies detailing the mechanisms of cellular uptake or the subsequent intracellular distribution of this compound have been found. Research in this area would be required to determine how the compound enters cells and where it localizes, which are critical first steps in understanding its potential effects.

Investigation of Conversion to Phosphate (B84403) Derivatives (e.g., monophosphate, diphosphate, triphosphate)

The conversion of nucleoside analogs to their phosphate derivatives is often a crucial step for their biological activity. However, there is no available research that specifically investigates the phosphorylation of this compound to its monophosphate, diphosphate, or triphosphate forms. While it is known that the analogous compound 5'-Chloro-5'-deoxyadenosine (B559659) can be phosphorylated by cellular kinases, it is not documented whether this compound serves as a substrate for these enzymes.

It is plausible that this compound could be formed intracellularly through the deamination of 5'-Chloro-5'-deoxyadenosine, a reaction catalyzed by adenosine (B11128) deaminase. A similar conversion has been observed for a fluorinated analog, where 5'-fluoro-5'-deoxyadenosine (B1198245) is converted to 5'-fluoro-5'-deoxyinosine in cell-free extracts. nih.gov However, the subsequent metabolic fate of this compound remains uninvestigated.

Impact on Fundamental Cellular Processes (as a research tool)

As a result of the lack of data on its intracellular processing, the impact of this compound on fundamental cellular processes has not been characterized.

Effects on Nucleotide Pool Homeostasis

There are no published studies that assess the effect of this compound on the homeostasis of intracellular nucleotide pools. Such studies would be necessary to understand if the compound or its potential metabolites interfere with the tightly regulated balance of purine (B94841) and pyrimidine (B1678525) nucleotides.

Investigation of DNA/RNA Synthesis Pathways (if applicable to inosine-based analogs)

The potential for this compound or its phosphorylated derivatives to interfere with DNA and RNA synthesis is a key area for investigation, particularly for nucleoside analogs. However, no research has been published that examines the effects of this specific compound on these pathways. Studies on other nucleoside analogs have shown that their triphosphate forms can act as inhibitors of DNA and RNA polymerases. nih.govstudy.com

Modulation of Specific Cellular Signaling Pathways (at a mechanistic level)

There is a lack of research into the modulation of specific cellular signaling pathways by this compound. While inosine (B1671953) and other inosine analogs have been shown to interact with cellular signaling, for instance, by activating adenosine receptors or the STING pathway, no such studies have been conducted with this compound. nih.govjci.orgacs.org Research on the related adenosine analog, 5'-Chloro-5'-deoxyadenosine, has shown it can inhibit the phosphorylation of proteins involved in smooth muscle contraction. nih.gov

Research on Phosphoinositide Metabolism Regulation

In foundational research investigating the cellular effects of this compound, studies have focused on its impact on phosphoinositide metabolism, a critical signaling pathway involved in numerous cellular processes. Laboratory investigations using smooth muscle preparations from calf aorta have demonstrated that this compound, alongside the related compound adenosine, exerts an inhibitory effect on the phosphorylation of phosphatidylinositol. nih.gov

In these experimental models, the primary product of this phosphorylation event was identified as phosphatidylinositol 4-phosphate. nih.gov The inhibition of the formation of this key signaling molecule by this compound points to a direct or indirect interference with the activity of phosphatidylinositol kinases, the enzymes responsible for catalyzing this phosphorylation step. The precise mechanism of this inhibition, whether through competitive binding at the ATP-binding site of the kinase or through other allosteric regulatory actions, has not been fully elucidated in the available literature.

The regulation of phosphoinositide metabolism is a crucial aspect of cellular signaling, with phosphatidylinositol 4-phosphate serving as a precursor for other important signaling molecules and also having direct roles in membrane trafficking and ion channel function. By impeding the production of phosphatidylinositol 4-phosphate, this compound can modulate these downstream cellular events.

Studies on Protein Kinase Substrate Phosphorylation

The influence of this compound extends to the phosphorylation of specific protein kinase substrates, as evidenced by studies in the same calf aorta smooth muscle model. nih.gov This research identified the 21,000-dalton myosin light chain as a key substrate whose phosphorylation is inhibited by this compound. nih.gov

Myosin light chain phosphorylation is a pivotal regulatory step in smooth muscle contraction and is primarily catalyzed by the calcium/calmodulin-dependent enzyme, myosin light chain kinase (MLCK). The observation that this compound inhibits this phosphorylation event suggests a potential interaction with MLCK or an upstream component of its activation pathway. The inhibitory effects of the compound were observed to be independent of changes in cyclic AMP levels, indicating that its mechanism of action is not mediated through the modulation of cAMP-dependent protein kinases. nih.gov

Further analysis of the inhibitory effects of this compound revealed a differential sensitivity between the two phosphorylation events. The phosphorylation of phosphatidylinositol was found to be inhibited at lower concentrations of the nucleoside as compared to the phosphorylation of the myosin light chain. nih.gov This suggests a greater potency of this compound towards the enzymes or processes governing phosphoinositide metabolism in this particular experimental system.

Table 1: Summary of Research Findings on the Cellular Effects of this compound

| Cellular Process | Affected Molecule/Substrate | Observed Effect | Research Model | Reference |

|---|---|---|---|---|

| Phosphoinositide Metabolism | Phosphatidylinositol | Inhibition of phosphorylation to phosphatidylinositol 4-phosphate. | Calf Aorta Smooth Muscle | nih.gov |

| Protein Kinase Substrate Phosphorylation | Myosin Light Chain (21,000 daltons) | Inhibition of phosphorylation. | Calf Aorta Smooth Muscle | nih.gov |

Table 2: Comparative Inhibitory Effects of this compound

| Phosphorylation Target | Relative Inhibitory Concentration | Reference |

|---|---|---|

| Phosphatidylinositol | Lower concentration required for inhibition. | nih.gov |

| Myosin Light Chain | Higher concentration required for inhibition compared to phosphatidylinositol phosphorylation. | nih.gov |

Structure Activity Relationship Sar and Structural Biology of 5 Chloro 5 Deoxyinosine

Influence of 5'-Chlorine Substitution on Molecular Conformation

The introduction of a chlorine atom at the 5'-position of the deoxyribose sugar moiety significantly impacts the molecule's three-dimensional structure. This substitution alters key conformational parameters, including the sugar pucker, the glycosidic bond torsion angle, and the orientation of the 5'-substituent.

Furthermore, the substitution affects the torsion angle around the C4'-C5' bond (gamma, γ), which dictates the spatial orientation of the 5'-chloromethyl group. This orientation is critical for interactions within a target's binding pocket. The chlorine atom can also influence the glycosidic bond angle (chi, χ), which describes the rotation of the hypoxanthine (B114508) base relative to the sugar. This can result in either a syn or anti conformation, profoundly altering the presentation of the purine (B94841) base for recognition by target proteins. Structural studies on similar modified nucleosides have shown that a covalent bond between the sugar and the base can lock the glycosidic angle and induce unusual sugar conformations, highlighting the strong interplay between these structural features.

Rational Design of 5'-Chloro-5'-deoxyinosine Analogs for SAR Probing

Rational design of analogs is a cornerstone of medicinal chemistry, allowing for a systematic investigation of structure-activity relationships (SAR). By methodically altering different parts of the this compound scaffold, researchers can identify the chemical features essential for biological activity.

The deoxyribose ring is a prime target for modification to probe SAR. Key strategies include:

Alteration of Stereochemistry: Inverting the stereochemistry at the 2' or 3' positions to create arabino- or xylo-analogs can assess the importance of the hydroxyl groups' spatial arrangement for target binding.

Introduction of Substituents: Adding small functional groups, such as fluorine, at the 2' position can alter the sugar pucker and electronic properties, providing insight into the conformational preferences of the target.

Ring Modification: Replacing the furanose oxygen with a carbon atom leads to carbocyclic analogs. These analogs are often more resistant to enzymatic cleavage and can help determine if the ring oxygen is crucial for activity. nih.gov Modifying the ring size to create six-membered ring nucleosides is another approach to explore different conformational spaces. nih.gov

Nucleophilic Substitution at the 5'-Position: The 5'-chlorine is an excellent leaving group, facilitating the synthesis of a wide array of 5'-substituted analogs. Reactions with various nucleophiles (e.g., azides, amines, thiols) can introduce diverse functionalities to probe steric and electronic requirements of the binding site.

These modifications help to map the topology of the target's binding pocket and understand the role of the sugar in orienting the nucleobase for optimal interaction. nih.gov

The hypoxanthine base offers multiple sites for modification to probe its role in molecular recognition. Hypoxanthine itself is formed from the deamination of adenine (B156593) and is recognized by some cellular machinery as guanine. researchgate.net This inherent ambiguity can be exploited and further tuned through chemical modification.

Key modification sites on the purine ring include:

N1 Position: Alkylation or acylation at this position can alter hydrogen bonding capabilities and steric interactions.

C2 Position: Introducing substituents at the C2 position can probe for additional binding pockets. For example, adding an amino group would create a 2-amino-6-oxo-purine (guanine) analog, fundamentally changing its hydrogen bonding pattern.

C6 Position: The carbonyl group at C6 is a key hydrogen bond acceptor. Modifying it, for instance by converting it to a thione (6-thioinosine) or an amino group (adenosine), dramatically alters its interaction profile.

N7 and C8 Positions: These positions are also accessible for substitution, which can influence the electronic properties of the purine ring system and potentially introduce new interactions with the target, such as halogen bonding. mdpi.com

By systematically creating and testing these analogs, a detailed SAR map can be constructed, guiding the design of compounds with improved affinity and selectivity.

Ligand-Target Interaction Studies

Understanding how this compound and its analogs interact with their biological targets is fundamental to elucidating their mechanism of action. This is achieved through a combination of biophysical techniques and computational modeling.

A variety of biophysical methods are employed to quantify the binding interactions between a ligand and its target protein. researchgate.netacs.org These techniques provide crucial data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.orgnih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure binding kinetics. nih.gov It provides association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. This method is highly sensitive and can detect weak interactions, making it valuable for initial screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect ligand binding by observing changes in the chemical shifts of either the protein or the ligand upon complex formation. indico.kr It provides structural information about the binding site and can be used to determine the KD.

The data obtained from these techniques are essential for building a quantitative SAR, as illustrated by studies on the related compound 5'-Chloro-5'-deoxyadenosine (B559659), where Ki values clearly define its high affinity and selectivity for specific adenosine (B11128) receptor subtypes.

Table 1: Biophysical Techniques for Binding Affinity Characterization

| Technique | Key Parameters Measured | Advantages |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n) | Provides full thermodynamic profile; Label-free. |

| Surface Plasmon Resonance (SPR) | kon, koff, KD | Real-time kinetic data; High sensitivity; Label-free. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nrfhh.commdpi.com This in silico approach is invaluable for visualizing and analyzing ligand-target interactions at the molecular level.

The process involves:

Preparation of Structures: High-resolution 3D structures of the target protein (from X-ray crystallography or NMR, or a homology model) and the ligand (this compound) are prepared. nrfhh.com

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranking poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. f1000research.com

Molecular modeling studies can rationalize experimental SAR data. For example, docking simulations can reveal that the 5'-chloro group fits into a specific hydrophobic pocket, or that it may reduce steric clashes compared to a hydroxyl group, thereby enhancing binding affinity. These models can also identify specific amino acid residues that are critical for binding, which can then be validated through site-directed mutagenesis experiments. Ultimately, computational docking accelerates the drug design cycle by predicting the binding modes of novel analogs and prioritizing them for synthesis and biological testing. mdpi.com

Advanced Structural Elucidation Techniques for Complexes

The three-dimensional arrangement of a ligand within the active site of an enzyme is critical for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Two of the most powerful techniques for obtaining this information are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography is a premier technique for providing a static, high-resolution three-dimensional structure of a molecule. In the context of drug discovery and structural biology, co-crystallizing a ligand like this compound with its target enzyme can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and the specific orientation of the chloro and deoxyribose moieties within the enzyme's active site.

Despite the power of this technique, there is a notable absence of publicly available X-ray crystal structures of this compound in complex with any enzyme in the Protein Data Bank (PDB). However, studies on the closely related analog, 5'-Chloro-5'-deoxyadenosine, have demonstrated the utility of this approach. For instance, the crystal structure of 5'-Chloro-5'-deoxyadenosine with a fluorinase enzyme has provided critical insights into the active site architecture and the mechanism of halogen exchange. Such a study for this compound would be invaluable for understanding its specific enzymatic interactions.

A hypothetical crystallographic study of a this compound-enzyme complex would aim to provide the data outlined in the table below.

| Crystallographic Parameter | Description | Hypothetical Value/Observation for a this compound Complex |

|---|---|---|

| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. | 1.5 - 2.5 Å |

| Space Group | Describes the symmetry of the crystal lattice. | e.g., P212121 |

| Unit Cell Dimensions (Å) | The dimensions of the basic repeating unit of the crystal. | e.g., a=50, b=75, c=100 |

| R-factor / R-free | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. | < 0.20 / < 0.25 |

| Key Active Site Residues | Amino acids in the enzyme that directly interact with this compound. | Identification of specific hydrogen bond donors/acceptors and hydrophobic pockets. |

| Ligand Conformation | The three-dimensional shape adopted by this compound upon binding. | Details on the puckering of the ribose ring and the torsion angles of the glycosidic bond. |

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. For a this compound-enzyme complex, NMR could provide a wealth of information that is complementary to the static picture from X-ray crystallography. Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of the ligand are in close contact with the protein. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons on the ligand and the protein, which can be used to calculate a model of the bound conformation.

As with X-ray crystallography, there is a lack of specific, detailed NMR studies on this compound bound to an enzyme in the available scientific literature. Research on other nucleoside analogs has successfully employed NMR to elucidate binding modes and understand the dynamic nature of the interaction.

Should such an NMR study be conducted, the expected data and findings would be as follows:

| NMR Parameter/Experiment | Information Gained | Expected Findings for a this compound Complex |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies amino acid residues in the enzyme affected by ligand binding. | Mapping of the binding site on the protein surface. |

| Saturation Transfer Difference (STD) NMR | Determines the parts of the ligand in close proximity to the protein. | Identification of the "binding epitope" of this compound. |

| Nuclear Overhauser Effect (NOE) | Provides distance information between protons (<5 Å). | Determination of the 3D structure of the bound ligand and its orientation in the active site. |

| Relaxation-Edited NMR | Probes the dynamics of the ligand-protein interaction. | Information on the flexibility of this compound within the binding pocket. |

Applications of 5 Chloro 5 Deoxyinosine As a Chemical Biology Probe

Tool for Investigating Nucleoside Analog Processing

The cellular processing of nucleosides and their analogs is a fundamental area of biochemical research. 5'-Chloro-5'-deoxyinosine serves as an effective probe in this field, primarily through its interaction with enzymes of the purine (B94841) salvage pathway. A key enzyme in this pathway is Purine Nucleoside Phosphorylase (PNP), which catalyzes the reversible phosphorolysis of inosine (B1671953) and deoxyinosine into hypoxanthine (B114508) and the corresponding ribose-1-phosphate or deoxyribose-1-phosphate reactome.orgebi.ac.ukresearchgate.net.

The introduction of a halogen at the 5' position, as in this compound, creates a molecule that can be recognized by PNP and other nucleoside-processing enzymes. By studying how these enzymes interact with this analog, researchers can gain insights into the mechanisms of substrate recognition and catalysis. For instance, related halogenated nucleosides, such as 5'-deoxy-5'-iodo-9-deazainosine, have been synthesized and used as potent competitive inhibitors of human erythrocytic PNP nih.gov. The inhibitory potential of such compounds allows for the detailed kinetic analysis of the enzyme, helping to map its active site and understand the structural requirements for substrate binding and processing. The study of how this compound is metabolized, or how it inhibits the processing of natural nucleosides, provides critical information on the specificity and function of enzymes within the purine salvage pathway.

Use in Characterizing Enzyme Specificity and Promiscuity

Enzyme specificity, the ability of an enzyme to catalyze a specific reaction with a narrow range of substrates, is a cornerstone of biochemistry. However, many enzymes also exhibit promiscuity, catalyzing secondary reactions with non-native substrates nih.gov. This compound and its component parts can be used to explore both the specificity and promiscuity of enzymes.

A notable example is the characterization of SalM, a short-chain dehydrogenase/reductase enzyme from the marine actinomycete Salinispora tropica. This enzyme is involved in the biosynthesis of chloroethylmalonyl-CoA nih.govnih.gov. Researchers investigating the pathway characterized the in vitro substrate specificity of SalM by testing its activity against a panel of different sugars, including the chlorinated ribose derivative that forms part of this compound's structure.

The study revealed that SalM has a clear preference for 5-chloro-5-deoxy-D-ribose (5-ClR) but also shows activity with other sugars like D-ribose and D-erythrose, demonstrating a degree of substrate promiscuity nih.govnih.gov. The kinetic parameters from this research highlight the enzyme's specificity.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| 5-chloro-5-deoxy-D-ribose | 0.14 ± 0.02 | 1.5 ± 0.04 | 11000 |

| D-erythrose | 12 ± 1.2 | 1.1 ± 0.06 | 92 |

| D-ribose | 130 ± 15 | 0.19 ± 0.01 | 1.5 |

Data adapted from research on SalM enzyme kinetics. nih.gov

By using substrates like 5-chloro-5-deoxy-D-ribose, scientists can precisely define the structural features required for optimal enzyme activity and map the boundaries of an enzyme's substrate tolerance.

Application in Elucidating Novel Biochemical Pathways

Halogenated natural products often possess potent biological activities, and understanding their biosynthesis is a significant area of research. The study of chlorinated nucleosides and their derivatives has been instrumental in uncovering novel biochemical pathways.

The biosynthesis of salinosporamide A, a potent proteasome inhibitor produced by S. tropica, provides a compelling case study. Research into this pathway revealed that the biosynthesis of the novel polyketide synthase extender unit, chloroethylmalonyl-CoA, begins with a chlorinated sugar nih.govnih.gov. An S-adenosyl-L-methionine-dependent chlorinase (SalL) first generates 5'-chloro-5'-deoxyadenosine (B559659) qmul.ac.uk. Subsequent enzymatic steps convert this to 5-chloro-5-deoxy-D-ribose. This chlorinated ribose is then oxidized by the dehydrogenase SalM, a key step in a previously unknown pathway that ultimately yields chloroethylmalonyl-CoA nih.govnih.gov. The identification of 5-chloro-5-deoxy-D-ribose as a crucial intermediate was key to piecing together this unique biosynthetic route, demonstrating how chlorinated molecules can serve as signposts for discovering new metabolic pathways.

Research on Chemoenzymatic Synthesis of Halogenated Molecules

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a multi-step chemical synthesis, offering an efficient and environmentally friendly alternative to purely chemical methods nih.govmdpi.com. This compound and related chlorinated nucleosides are valuable precursors in such synthetic strategies.

The chlorine atom at the 5' position serves as a good leaving group, which can be substituted in subsequent enzymatic reactions to introduce other functionalities. A prominent example is the synthesis of fluorinated nucleosides. Research has shown that 5'-chloro-5'-deoxyadenosine can be used as a substrate for a fluorinase enzyme to produce 5'-fluoro-5'-deoxyadenosine (B1198245) . This enzymatic halogen exchange reaction is highly efficient and specific. This strategy highlights the utility of 5'-chloro-nucleosides as stable, readily prepared intermediates for the enzymatic synthesis of other valuable halogenated molecules, which may be more challenging to synthesize directly.

Development of Reporter Molecules for Cellular Studies

Reporter molecules are probes that allow for the visualization, tracking, or quantification of biological processes within cells. While direct evidence for this compound as a reporter molecule is limited, the development of other halogenated nucleosides for this purpose provides a strong proof of concept.

A key application is in the field of medical imaging. For example, the fluorinated analog, 5'-fluoro-5'-deoxyinosine (5'-FDI), has been identified as a product in cell-free extracts of Streptomyces cattleya. Researchers have noted that this biotransformation could be adapted for enzymatic labeling with the positron-emitting isotope fluorine-18 (¹⁸F) nih.gov. The resulting ¹⁸F-labeled nucleoside could then be used as a probe for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique to visualize biochemical processes in vivo. This approach suggests that this compound could similarly be used as a precursor for synthesizing radiolabeled probes, potentially with chlorine isotopes (e.g., ³⁶Cl), or serve as a scaffold for attaching other reporter groups like fluorophores or affinity tags for various cellular studies nih.govwuxiapptec.comnih.gov.

Analytical and Characterization Methodologies for 5 Chloro 5 Deoxyinosine Research

Biochemical and Enzymatic Assay Development

Spectrophotometric and Fluorometric Assays for Kinetic Parameters

Spectrophotometric and fluorometric assays are fundamental techniques in enzyme kinetics, allowing for the real-time monitoring of enzyme-catalyzed reactions. These methods are pivotal for determining key kinetic parameters such as the Michaelis constant (K_m), and the maximum reaction velocity (V_max), which are essential for understanding the interaction of 5'-Chloro-5'-deoxyinosine with enzymes.

Spectrophotometric assays typically measure the change in absorbance of a solution as a substrate is converted into a product. For enzymes that interact with this compound, if the substrate or product has a distinct absorbance spectrum, the reaction can be monitored continuously. For instance, if this compound acts as a substrate for a nucleoside phosphorylase, its conversion to hypoxanthine (B114508) could be monitored by the change in absorbance at a specific wavelength.

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are employed when the substrate or product is fluorescent, or when a fluorescent label is introduced. These assays are particularly useful for studying the binding and inhibition kinetics of compounds like this compound. A common approach involves using a fluorescently labeled substrate. If this compound competes with this substrate for the enzyme's active site, a decrease in the fluorescent signal can be observed, allowing for the determination of its inhibitory constants (K_i).

The following table provides a hypothetical example of data that could be obtained from a spectrophotometric assay to determine the kinetic parameters of an enzyme with this compound as a substrate.

| Substrate Concentration (μM) | Initial Velocity (μM/min) |

| 5 | 0.12 |

| 10 | 0.21 |

| 20 | 0.35 |

| 40 | 0.50 |

| 80 | 0.62 |

| 160 | 0.70 |

This is a hypothetical data table for illustrative purposes.

From such data, kinetic parameters can be derived using plotting methods like the Lineweaver-Burk plot.

Radioisotopic Labeling for Metabolic Tracing

Radioisotopic labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system. nih.gov By introducing a radioactive isotope into the structure of this compound, researchers can follow its absorption, distribution, metabolism, and excretion. Common isotopes used for this purpose include Carbon-14 (¹⁴C) and Tritium (³H).

The synthesis of radiolabeled this compound would involve incorporating a radioactive precursor at a specific position in the molecule. For example, [¹⁴C]-inosine could be used as a starting material for the chemical synthesis of [¹⁴C]-5'-Chloro-5'-deoxyinosine.

Once the radiolabeled compound is introduced into a cellular or animal model, its journey can be tracked. Techniques such as liquid scintillation counting can quantify the amount of radioactivity in different tissues and fluids over time. Autoradiography can visualize the distribution of the radiolabeled compound within tissues and even at the subcellular level. Furthermore, chromatography techniques coupled with radioactivity detection (e.g., radio-HPLC) can be used to separate and identify metabolites of this compound, providing insights into the biochemical pathways it enters.

For instance, a study on the metabolism of the related compound 5'-deoxyadenosine (B1664650) in mammalian cell lines revealed its cleavage to adenine (B156593) and the formation of 5-deoxyribose-1-phosphate. nih.gov A similar approach using radiolabeled this compound could elucidate whether it undergoes analogous metabolic transformations.

Stability Studies under Physiological and Experimental Conditions

Understanding the stability of this compound under various conditions is crucial for its handling, storage, and the interpretation of experimental results. Stability studies typically assess the degradation of the compound over time at different pH values and temperatures, mimicking physiological and experimental settings.

The stability of nucleoside analogs can be significantly influenced by their chemical structure. For example, a study on the stability of adenosine (B11128) and its chlorinated analogs, 2-chloroadenosine (B27285) and 5'-chloro-5'-deoxyadenosine (B559659), demonstrated that the position of the chlorine atom affects stability. nih.gov While direct stability data for this compound is not extensively available, the behavior of these related compounds provides valuable insights.

pH Stability: The glycosidic bond in nucleosides is susceptible to hydrolysis, particularly under acidic conditions. A study on 2-chloro-2'-deoxyadenosine showed that it is stable at basic and neutral pH but decomposes significantly at acidic pH. nih.gov At a pH of 2 and a temperature of 37°C, the half-life of 2-chloro-2'-deoxyadenosine was found to be 1.6 hours. nih.gov It is plausible that this compound would exhibit similar lability in acidic environments.

Temperature Stability: Thermal degradation is another important factor. The rate of hydrolysis of nucleosides generally increases with temperature. The aforementioned study on 2-chloro-2'-deoxyadenosine also investigated its stability at temperatures between 37°C and 80°C, finding increased decomposition with higher temperatures, especially at acidic pH. nih.gov Kinetic studies on the thermal degradation of inosine (B1671953) 5'-monophosphate (IMP) have shown that its degradation follows first-order kinetics and is considerably affected by both pH and temperature. nii.ac.jp

The following table summarizes the expected stability profile of this compound based on data from related compounds.

| Condition | Expected Stability | Rationale |

| pH | ||

| Acidic (pH < 4) | Low | Susceptibility of the glycosidic bond to acid-catalyzed hydrolysis, as seen in related nucleosides. nih.gov |

| Neutral (pH 6-8) | High | Generally stable pH range for many nucleosides. nih.gov |

| Basic (pH > 8) | High | Generally stable pH range for many nucleosides. nih.gov |

| Temperature | ||

| 4°C (Refrigerated) | High | Standard storage condition to minimize degradation. |

| 25°C (Room Temp) | Moderate | Potential for slow degradation over extended periods. |

| 37°C (Physiological) | Moderate to Low | Increased rate of degradation, especially at non-neutral pH. nih.gov |

| > 60°C | Low | Significant thermal decomposition expected. nih.govnih.gov |

This table is based on extrapolations from studies on closely related compounds and general principles of nucleoside chemistry.

High-performance liquid chromatography (HPLC) is a primary analytical tool for stability studies. By monitoring the decrease in the peak area of the parent compound and the appearance of degradation products over time, the rate of degradation and the half-life of the compound under specific conditions can be accurately determined.

Q & A

Q. Q1: What are the key challenges in synthesizing 5'-Chloro-5'-deoxyinosine, and how can they be methodologically addressed?

Synthesis of this compound requires careful optimization of halogenation and deoxygenation steps. A common approach involves substituting the hydroxyl group at the 5' position with chlorine, often using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions. However, side reactions, such as over-halogenation or degradation of the purine base, may occur. To mitigate this, controlled reaction temperatures (e.g., 0–4°C) and inert atmospheres (e.g., nitrogen) are recommended. Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the target compound from byproducts like 5'-dichloro derivatives .

Q. Q2: How can researchers confirm the structural identity and purity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze , , and (if applicable) spectra to verify substitution patterns and sugar conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight matching.

- HPLC-UV : Purity assessment using C18 columns with UV detection at 260 nm (λmax for nucleosides).

For novel derivatives, X-ray crystallography may be employed to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. Q3: What methodological strategies enable simultaneous extraction and quantification of this compound alongside other modified nucleosides in biological matrices?

Traditional phenyl-boronate affinity methods fail for deoxynucleosides due to the absence of cis-diol groups. Instead, a mixed-mode solid-phase extraction (SPE) combining ion-exchange and hydrophobic interactions is recommended. For urine samples:

Sample Pre-treatment : Centrifugation and protein precipitation with cold acetonitrile.

SPE : Use Oasis® MCX cartridges (cation-exchange) to retain protonated nucleosides.

Elution : Methanol:ammonia (95:5, v/v) for recovery.

Analysis : UHPLC-MS/MS with a HILIC column for polar compound separation.

This approach achieves detection limits of 10–50 attomole for modified deoxynucleosides, addressing sensitivity challenges .

Q. Q4: How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?

Conflicting stability reports often arise from differences in buffer systems or degradation product identification. To standardize protocols:

- Buffer Selection : Use phosphate buffers (pH 2–8) instead of carbonate to avoid nucleophilic substitution.

- Degradation Kinetics : Perform accelerated stability studies (40°C, 75% RH) with LC-MS monitoring.

- Product Identification : Track dechlorination (yielding deoxyinosine) and base hydrolysis (yielding hypoxanthine derivatives).

Statistical tools like Principal Component Analysis (PCA) can correlate degradation pathways with environmental variables .

Q. Q5: What advanced analytical techniques are suitable for detecting this compound at trace levels in epigenetic studies?

Ultra-sensitive detection requires coupling chromatographic separation with high-resolution mass spectrometry:

- UHPLC-Orbitrap MS : Achieves attomole-level sensitivity (LOQ: 0.1–1 pg/mL) using parallel reaction monitoring (PRM).

- Isotope Dilution : Spike samples with -labeled internal standards to correct matrix effects.

- Data-Independent Acquisition (DIA) : Enables untargeted profiling of modified nucleosides in complex samples.

This methodology is critical for studying the compound’s role in epigenetic regulation or as a biomarker .

Experimental Design & Reproducibility

Q. Q6: How should researchers design experiments to assess the enzymatic activity of this compound in nucleotide salvage pathways?

- Enzyme Selection : Use purified human adenosine kinase (ADK) or E. coli deoxyadenosine kinase.

- Kinetic Assays : Measure and via spectrophotometric detection of ADP/ATP formation (λ = 340 nm, coupled with NADH oxidation).

- Inhibition Controls : Include 5'-iodo-deoxyinosine as a competitive inhibitor.

- Reproducibility : Pre-equilibrate enzymes at 37°C for 10 minutes before assay initiation. Document buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) and divalent cation concentrations (e.g., 5 mM MgCl) .

Q. Q7: What steps ensure reproducibility in RNA modification studies involving this compound?

- RNA Isolation : Use TRIzol® with DNase I treatment to eliminate genomic DNA contamination.

- Hydrolysis : 2 U P1 nuclease in 10 mM ammonium acetate (pH 5.3) at 50°C for 2 hours.

- Method Validation : Include a reference RNA spiked with synthetic this compound to calculate recovery rates (>85% acceptable).

- Data Sharing : Provide raw MS files (mzML format) and scripts for peak alignment (e.g., XCMS Online) in supplementary materials .

Data Interpretation & Contradictions

Q. Q8: How can conflicting reports on the cytotoxicity of this compound be reconciled?

Discrepancies often stem from cell-type-specific metabolism or assay endpoints:

- Metabolic Profiling : Compare intracellular phosphorylation rates in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells using -NMR.

- Apoptosis Markers : Pair cytotoxicity assays (MTT) with flow cytometry for Annexin V/PI staining.

- Nucleotide Pool Analysis : Quantify dATP/dCTP ratios via LC-MS to identify feedback inhibition mechanisms .

Q. Q9: What computational tools aid in predicting the interaction of this compound with DNA repair enzymes?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LQ9 for ADK).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QM/MM : Gaussian 16 for transition-state analysis of phosphorylation reactions.

Validate predictions with mutagenesis (e.g., Ala-scanning of ADK active sites) .

Emerging Methodologies

Q. Q10: What novel approaches are being developed to study the role of this compound in RNA epigenetics?

- Click Chemistry : Incorporate 5'-azido analogs via CuAAC for fluorescent tagging in live cells.

- CRISPR-Cas9 Screens : Knock out putative methyltransferases (e.g., METTL3) to identify modifying enzymes.

- Single-Cell RNA-seq : Combine with LC-MS to correlate modification levels with transcriptional heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.